molecular formula C8H4N2O4S B13818370 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one CAS No. 23611-69-0

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one

Cat. No.: B13818370
CAS No.: 23611-69-0
M. Wt: 224.20 g/mol
InChI Key: PMKOYZPSGYYYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide and a base, followed by cyclization with formaldehyde. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thione group can be oxidized to a sulfoxide or sulfone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted benzoxazines.

Scientific Research Applications

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the thione group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzoxazine-2,4(3H)-dione: Known for its hydrolysis reactions and potential as a prodrug.

    4H-3,1-Benzothiazin-4-ones: Exhibits biological activities such as enzyme inhibition and antimicrobial properties.

    3,4-Dihydro-2H-1,4-benzoxazine: Used in the synthesis of various pharmaceuticals and materials.

Uniqueness

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one is unique due to the presence of both nitro and thione functionalities, which enhance its reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

23611-69-0

Molecular Formula

C8H4N2O4S

Molecular Weight

224.20 g/mol

IUPAC Name

8-nitro-2-sulfanylidene-1,3-benzoxazin-4-one

InChI

InChI=1S/C8H4N2O4S/c11-7-4-2-1-3-5(10(12)13)6(4)14-8(15)9-7/h1-3H,(H,9,11,15)

InChI Key

PMKOYZPSGYYYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.